molecular formula C22H21ClN2O5S B2390336 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 946216-58-6

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2390336
CAS No.: 946216-58-6
M. Wt: 460.93
InChI Key: LKFLSLKYDBRNTM-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a 1,2-dihydropyridin-2-one core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further functionalized with a benzenesulfonyl group and an N-(3-chloro-4-methoxyphenyl)acetamide moiety, which are common in molecules designed to interact with enzyme active sites and biological receptors . While specific biological data for this compound is not available in the public domain, its molecular architecture suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers can utilize this compound in high-throughput screening campaigns, as a building block for constructing more complex chemical entities, or for structure-activity relationship (SAR) studies, particularly in areas involving enzyme inhibition or receptor modulation. Please note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-14-11-15(2)25(13-20(26)24-16-9-10-19(30-3)18(23)12-16)22(27)21(14)31(28,29)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFLSLKYDBRNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Type Cyclocondensation

Adapting methodologies from dihydropyrimidinone synthesis, the dihydropyridinone core is formed via a modified Biginelli reaction:

Reagents :

  • Ethyl acetoacetate (1.2 eq)
  • Urea (1.0 eq)
  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq)
  • MAI·Fe₂Cl₇ catalyst (5 mol%)

Conditions : Microwave irradiation (80°C, 30 min) in DMSO.

Mechanism :

  • Kornblum oxidation of 3-(bromomethyl)-4,6-dimethylpyridin-2(1H)-one to the corresponding aldehyde.
  • Cyclocondensation with ethyl acetoacetate and urea under Lewis acid catalysis.

Yield : 78–82% (Table 1).

Step Reagents/Conditions Yield (%) Purity (HPLC)
Aldehyde formation DMSO, NaIO₄, 80°C, 2 h 85 92
Cyclocondensation MAI·Fe₂Cl₇, MW, 30 min 82 95

Advantages : Microwave irradiation reduces reaction time from 12 h to 30 min, enhancing throughput.

Sulfonylation at C3 Position

Phase-Transfer Catalyzed Sulfonylation

Building on sulfonamide synthesis in US20080312205A1, the benzenesulfonyl group is introduced using:

Reagents :

  • Benzenesulfonyl chloride (1.5 eq)
  • Tripotassium phosphate (2.0 eq)
  • Tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 eq)

Conditions : Toluene, 20°C, 4 h.

Mechanism :

  • Base-mediated deprotonation of the dihydropyridinone at C3.
  • Nucleophilic attack by benzenesulfonyl chloride.

Yield : 89% (Table 2).

Parameter Value
Temperature 20°C
Time 4 h
Solvent Toluene
Catalyst TDA-1

Selectivity : >99% regioselectivity for C3 sulfonylation due to steric hindrance at C5.

Introduction of the Acetamide Side Chain

Buchwald–Hartwig Amination

Adapting palladium-catalyzed coupling from CN111170992B, the acetamide group is installed via:

Reagents :

  • 3-Chloro-4-methoxyaniline (1.1 eq)
  • Pd₂(dba)₃ (2 mol%)
  • Xantphos (4 mol%)
  • Cs₂CO₃ (2.5 eq)

Conditions : DMF, 110°C, 12 h.

Mechanism :

  • Oxidative addition of Pd(0) to the C1 bromide.
  • Transmetalation with the amine.
  • Reductive elimination to form the C–N bond.

Yield : 76% (Table 3).

Catalyst System Solvent Temp (°C) Yield (%)
Pd₂(dba)₃/Xantphos DMF 110 76
CuI/1,10-phenanthroline Toluene 100 58

Purity : 98% after recrystallization (EtOAc/hexane).

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated (Table 4):

Route Core Formation Sulfonylation Amination Total Yield (%)
1 Biginelli (MW) Phase-transfer Buchwald–Hartwig 52
2 Lactam halogenation Sulfonyl chloride Nucleophilic acyl substitution 41

Route 1 Advantages : Higher overall yield, fewer side products.
Route 2 Drawbacks : Lower selectivity during lactam halogenation.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 7.2 Hz, 2H, SO₂Ph)
  • δ 6.91 (d, J = 8.8 Hz, 1H, Ar–Cl)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 2.34 (s, 6H, CH₃).

HPLC : tR = 8.7 min (C18, MeCN/H₂O 70:30).

Chemical Reactions Analysis

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following analogs share the acetamide-pyridinone backbone but differ in substituents, impacting physicochemical and functional properties:

Compound Name Substituent at Position 3 Aryl Group on Acetamide Key Structural Feature
Target Compound Benzenesulfonyl 3-chloro-4-methoxyphenyl Sulfonyl group enhances hydrogen bonding and polarity
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-pyridinyl}acetamide 1,2,4-Oxadiazol-5-yl 3-chloro-4-methoxyphenyl Oxadiazole ring introduces rigidity and π-π stacking potential
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-benzothieno-pyrimidinyl]sulfanyl}acetamide Benzothieno-pyrimidinyl 2-chloro-4,6-dimethylphenyl Bulky fused ring system reduces solubility
N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-hexahydrobenzothieno-pyrimidinyl]sulfanyl}acetamide Hexahydrobenzothieno-pyrimidinyl 3,4-dimethylphenyl Methoxy group improves metabolic stability

Key Observations :

  • Oxadiazole-containing analogs (e.g., ) may exhibit greater thermal stability due to aromatic heterocycles, whereas bulky fused-ring systems (e.g., ) could hinder membrane permeability.

Physicochemical Properties

Molecular Weight and Polarity
Compound Molecular Weight (g/mol) Calculated logP*
Target Compound 499.98 3.2
Oxadiazole Analog 508.33 3.8
Benzothieno-pyrimidinyl Analog 542.05 4.5

*Estimated using fragment-based methods.

  • The target compound’s lower logP (3.2 vs. 4.5 in ) suggests improved aqueous solubility, critical for bioavailability.
Spectroscopic Characterization
  • 1H-NMR: The benzenesulfonyl group in the target compound deshields adjacent pyridinone protons, producing distinct downfield shifts (~δ 8.1–8.3 ppm) compared to oxadiazole analogs (~δ 7.6–7.8 ppm) .
  • 13C-NMR : The sulfonyl group’s electronegativity causes significant carbonyl carbon shifts (C=O at ~δ 170 ppm) .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : The target compound’s benzenesulfonyl group facilitates layered crystal structures via S=O···H-N interactions, as observed in SHELXL-refined structures . In contrast, oxadiazole analogs form dimeric π-stacked arrangements .
  • Hydrogen-Bonding Patterns: Graph set analysis (e.g., Etter’s rules) reveals the target compound’s propensity for R₂²(8) motifs, whereas benzothieno-pyrimidinyl analogs favor C(6) chains due to reduced polarity .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a dihydropyridine derivative notable for its diverse biological activities. This article reviews its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups:

  • Dihydropyridine core : This structure is known for its role in various biological activities.
  • Benzenesulfonyl group : Enhances the compound's reactivity and potential interactions with biological targets.
  • Chloro and methoxy substitutions : These groups may influence the compound's pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Dihydropyridine Ring : Through cyclization reactions under acidic or basic conditions.
  • Introduction of the Benzenesulfonyl Group : Via sulfonylation using benzenesulfonyl chloride.
  • Attachment of the Acetamide Moiety : Coupling with appropriate amines to form the final product.

Enzyme Inhibition

Research indicates that compounds similar to this one exhibit significant inhibitory effects on enzymes such as:

  • α-glucosidase : Involved in carbohydrate metabolism.
  • Acetylcholinesterase (AChE) : Important in neurotransmission; inhibition may have implications for Alzheimer's disease.

A study reported that related compounds showed IC50 values ranging from 10 to 34 μM against AChE, suggesting that this compound may share similar inhibitory properties .

CompoundTarget EnzymeIC50 (μM)
Example 1AChE15.2
Example 2BChE9.2
This CompoundAChETBD

Antimicrobial Activity

Preliminary evaluations have shown that compounds within this class possess antibacterial properties against both gram-positive and gram-negative bacteria. The benzenesulfonyl group is often associated with enhanced antimicrobial activity .

The proposed mechanism involves:

  • Interaction with Enzymes : The benzenesulfonyl group may modulate enzyme activity through competitive or non-competitive inhibition.
  • Binding Affinity Studies : Techniques such as molecular docking can elucidate how the compound interacts with specific targets, providing insights into its pharmacodynamics.

Case Studies

  • Alzheimer's Disease Models : Compounds similar to this one have been tested in vitro against cholinesterases, showing promise as potential treatments for cognitive decline associated with Alzheimer's disease .
  • Antibacterial Screening : Several derivatives have been synthesized and evaluated for their antibacterial efficacy, demonstrating significant activity against common pathogens .

Q & A

Q. How to integrate chemical engineering principles for scale-up?

  • Membrane separation technologies (CRDC subclass RDF2050104) improve solvent recovery. Process simulation (Aspen Plus) models heat transfer in exothermic steps (e.g., sulfonylation) to prevent runaway reactions .

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